N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
Description
N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C27H27FN4O3 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H27FN4O3/c1-4-35-19-11-9-18(10-12-19)30-26(34)20-15-29-32-24(16-5-7-17(28)8-6-16)23-21(31-25(20)32)13-27(2,3)14-22(23)33/h5-12,15,24,31H,4,13-14H2,1-3H3,(H,30,34) |
InChI Key |
MMUWBRPLEGABJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)F)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining ethoxyphenyl and fluorophenyl precursors under controlled conditions.
Cyclization Reactions: Formation of the pyrazoloquinazoline core through intramolecular cyclization.
Amidation Reactions: Introduction of the carboxamide group through amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
- N-(4-ETHOXYPHENYL)-5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-9-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of ethoxyphenyl and fluorophenyl groups, along with the pyrazoloquinazoline core, makes it a versatile compound with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
